molecular formula C15H22ClNO2 B14658110 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide CAS No. 50563-38-7

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide

Katalognummer: B14658110
CAS-Nummer: 50563-38-7
Molekulargewicht: 283.79 g/mol
InChI-Schlüssel: NIZACMDZBQKMTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-propoxyethylamine to yield the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while hydrolysis would produce the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved would require detailed study and experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the propoxyethyl group.

    N-(2,6-Dimethylphenyl)-N-(2-propoxyethyl)acetamide: Lacks the chloro substituent.

    2-Chloro-N-(2,6-dimethylphenyl)-N-methylacetamide: Contains a methyl group instead of the propoxyethyl group.

Uniqueness

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide is unique due to the presence of both the chloro substituent and the propoxyethyl group. These structural features may confer specific chemical properties and reactivity, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

50563-38-7

Molekularformel

C15H22ClNO2

Molekulargewicht

283.79 g/mol

IUPAC-Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide

InChI

InChI=1S/C15H22ClNO2/c1-4-9-19-10-8-17(14(18)11-16)15-12(2)6-5-7-13(15)3/h5-7H,4,8-11H2,1-3H3

InChI-Schlüssel

NIZACMDZBQKMTD-UHFFFAOYSA-N

Kanonische SMILES

CCCOCCN(C1=C(C=CC=C1C)C)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.